molecular formula C14H11N3O3 B11108189 5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B11108189
M. Wt: 269.25 g/mol
InChI Key: WUOVOAAHOCKBSS-UHFFFAOYSA-N
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Description

5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: is a complex organic compound belonging to the pyridazine family This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a carboxylic acid group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the cyano, methyl, and carboxylic acid groups. This can be done through various organic reactions such as nitration, alkylation, and carboxylation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyano and carboxylic acid groups play crucial roles in binding to the active sites of target proteins, while the pyridazine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Lacks the cyano group, which may affect its reactivity and binding properties.

    5-Cyano-4-methyl-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Lacks the methyl group on the phenyl ring, which may influence its steric interactions.

Uniqueness

The presence of both the cyano and methyl groups in 5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid makes it unique in terms of its chemical reactivity and potential applications. These functional groups enhance its ability to participate in a variety of chemical reactions and improve its binding affinity to molecular targets in biological systems.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

5-cyano-4-methyl-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C14H11N3O3/c1-8-3-5-10(6-4-8)17-13(18)11(7-15)9(2)12(16-17)14(19)20/h3-6H,1-2H3,(H,19,20)

InChI Key

WUOVOAAHOCKBSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C(=N2)C(=O)O)C)C#N

Origin of Product

United States

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